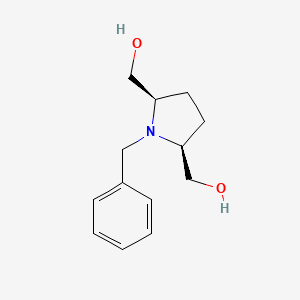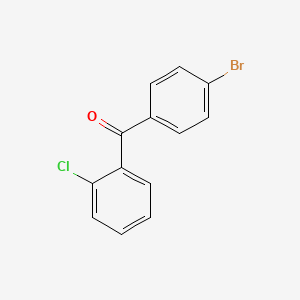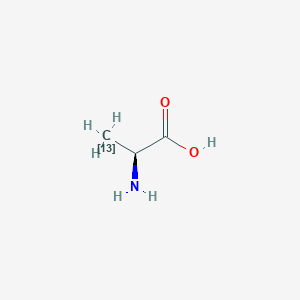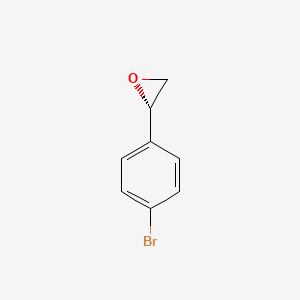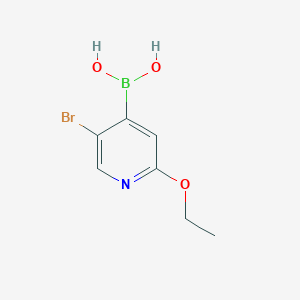
5-Bromo-2-ethoxypyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-Bromo-2-ethoxypyridine-4-boronic acid, is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, reactivity, and properties of related bromo- and ethoxypyridine derivatives. These papers can help infer the characteristics of this compound by examining the behavior of similar compounds under various conditions.
Synthesis Analysis
The synthesis of related bromopyridine compounds involves multiple steps, including halogenation, nucleophilic substitution, and hydrolysis. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is achieved through a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving regioselective methoxylation, nucleophilic substitution with methylamine, and bromination . Similarly, the synthesis of 5-bromo-2,2'-bipyridine is performed by direct bromination of 2,2'-bipyridine hydrobromide salt or by radical decarboxylative bromination of the corresponding acid chlorides . These methods suggest that the synthesis of this compound could also involve halogenation and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is influenced by the position of the substituents on the pyridine ring. For example, lanthanide complexes with 2-bromo-5-methoxybenzoic acid exhibit a 3D supramolecular network, which is a result of hydrogen bond interactions and π-π stacking . This indicates that the molecular structure of this compound would likely be affected by the presence of the boronic acid group, potentially leading to unique bonding interactions and structural conformations.
Chemical Reactions Analysis
The reactivity of bromopyridine derivatives varies depending on the substituents and reaction conditions. For instance, when bromo-derivatives of ethoxypyridine are heated with hydrochloric acid, halogen exchange reactions occur, leading to chloro- and dihydroxypyridines . Additionally, 2,4-dibromopyridine undergoes regioselective Suzuki cross-coupling reactions with alkenyl(aryl) boronic acids, facilitated by palladium catalysis . These findings suggest that this compound could participate in cross-coupling reactions, potentially serving as a precursor for various organic syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by their functional groups. The presence of bromine and ethoxy groups can affect the boiling point, solubility, and stability of the compound. For example, the thermodynamic properties and luminescence behaviors of lanthanide complexes with bromo-substituted benzoic acid are characterized by thermal analysis and luminescence spectroscopy . Although the specific properties of this compound are not discussed, it can be inferred that the boronic acid group would confer distinct reactivity, particularly in Suzuki coupling reactions, and could affect the compound's solubility and stability.
Wissenschaftliche Forschungsanwendungen
Chemical Reaction Behavior
The bromo-derivatives of ethoxypyridines, including 5-bromo-2-ethoxypyridine, exhibit unique behaviors when reacted with certain chemicals. For instance, 5-bromo-3-ethoxypyridine does not undergo bromine substitution but instead sees its ethoxy group replaced by a hydroxyl group upon heating with aqueous hydrochloric acid (Hertog & Bruyn, 2010).
Synthesis of Fluoropyridines and Pyridones
5-Bromo-2-ethoxypyridine-4-boronic acid plays a critical role in the synthesis of 2-fluoropyridines and 2-pyridones. The process involves ortho-lithiation followed by a Suzuki reaction, leading to the production of various disubstituted fluoropyridines, which are then converted to pyridones (Sutherland & Gallagher, 2003).
Biomedical Applications
A chiral BODIPY-based fluorescent compound synthesized using 5-bromo-4,4-difluoro-3(S)-1-phenylethyl)amino BODIPY demonstrates potential in biomedical applications, including antibacterial and antioxidant activities (Alnoman et al., 2019).
Amination Reactions
The amination of bromo-derivatives like this compound can lead to the formation of various amino-ethoxypyridines. This process is crucial in the production of compounds with potential applications in different chemical synthesis pathways (Pieterse & Hertog, 2010).
Preparation of Acetylamino-Ethoxypyridine
The preparation of acetylamino-ethoxypyridine from this compound involves a series of reactions including bromination, ethoxylation, and acetylation, showcasing its versatility in organic synthesis (Hertog et al., 1948).
Boron-Dipyrromethene (BODIPY) Synthesis
This compound is used in the synthesis of novel boron compounds and BODIPY derivatives, which are important in the development of new materials and fluorescent probes (Ruman et al., 2009).
BrdU Suzuki-Miyaura Labelling
A chemical method for labeling cellular BrdU with fluorescent boronic acid probes utilizes a Suzuki-Miyaura reaction, demonstrating the compound's utility in biological and biochemical research (Yan et al., 2018).
Brassinosteroids Analysis
In analytical chemistry, 2-bromopyridine-5-boronic acid is used as a labeling reagent for brassinosteroids, enhancing detection sensitivity in plant samples, indicating its significance in agricultural and plant research (Huo et al., 2012).
Safety and Hazards
5-Bromo-2-ethoxypyridine-4-boronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(5-bromo-2-ethoxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPXRCAGOQMYBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Br)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462703 |
Source


|
| Record name | 5-Bromo-2-ethoxypyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612845-46-2 |
Source


|
| Record name | 5-Bromo-2-ethoxypyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


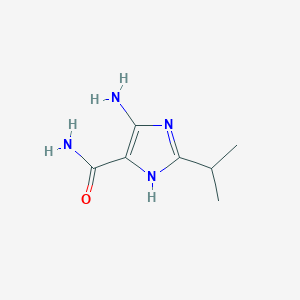
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)

